2-methoxy-N-phenylacetamide

Description

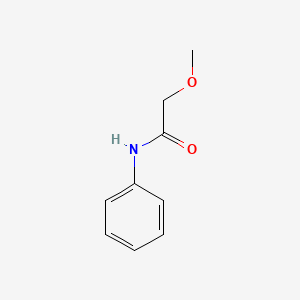

2-Methoxy-N-phenylacetamide is an acetamide derivative characterized by a methoxy (-OCH₃) group at the α-position (C-2) of the acetamide backbone and an N-phenyl substituent. The methoxy group likely influences electronic and steric properties, affecting reactivity, solubility, and binding affinity in biological systems.

Properties

IUPAC Name |

2-methoxy-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-7-9(11)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQAQBFYCMENLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-phenylacetamide typically involves the reaction of aniline with acetic anhydride, followed by the introduction of a methoxy group. One common method includes:

Acetylation: Aniline reacts with acetic anhydride to form N-phenylacetamide.

Methoxylation: The N-phenylacetamide is then treated with methanol in the presence of a catalyst to introduce the methoxy group.

Industrial Production Methods: Industrial production of this compound often involves large-scale acetylation and methoxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted acetamides.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-methoxy-N-phenylacetamide has been documented in several studies. It is primarily synthesized through acylation reactions involving phenylamine and methoxyacetyl chloride. The compound is characterized by its structural features, which include a methoxy group and an acetamide functional group. The presence of these groups contributes to its unique chemical properties, making it a subject of interest for various applications.

2.2. Risk Assessment as a New Psychoactive Substance

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has conducted risk assessments on this compound, categorizing it as a new psychoactive substance (NPS). The compound has been identified in various illicit drug samples, raising concerns about its potential health risks and social implications. The EMCDDA report highlights its use as an analytical reference material in forensic investigations, emphasizing the need for monitoring its presence in the drug market .

3.1. Forensic Science

This compound serves as an important analytical reference material in forensic toxicology. Its detection in biological samples is crucial for understanding drug-related incidents and fatalities. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to identify and quantify this compound in various matrices .

3.2. Research Tool

In scientific research, this compound is utilized as a standard for developing analytical methods aimed at detecting similar compounds within biological and environmental samples. Its role in method validation ensures accuracy and reliability in analytical results .

Recent studies have explored the biological activities of derivatives of this compound, particularly focusing on their fungicidal properties. For instance, derivatives with varying substituents have been synthesized to evaluate their effectiveness against specific fungal strains . These findings suggest that structural modifications can enhance biological activity, paving the way for developing new antifungal agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-methoxy-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and pain pathways.

Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-methoxy-N-phenylacetamide, emphasizing substituent variations and their impact on chemical and biological properties:

Structural and Reactivity Comparisons

- Methoxy vs. This difference is critical in alkylation reactions, where methoxy derivatives may exhibit slower reaction kinetics under phase-transfer conditions .

- N-Substituent Effects : The N-phenyl group in this compound contrasts with N-alkyl or N-heteroaryl groups in analogs like mefenacet (N-methyl) or alachlor (N-methoxymethyl) . Bulkier N-substituents reduce solubility but enhance binding to hydrophobic targets, as seen in agrochemicals and opioids .

Biological Activity

2-Methoxy-N-phenylacetamide, a compound with the molecular formula CHNO, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, while also discussing its mechanism of action and relevant case studies.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for some derivatives of N-phenylacetamide compounds have shown promising results in inhibiting Mycobacterium tuberculosis, with values ranging from 4 to 64 μg/mL .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 4 - 64 | Active against M. tuberculosis |

Anti-inflammatory Effects

The compound is also recognized for its anti-inflammatory properties. It is believed to exert its effects by inhibiting the synthesis of prostaglandins, which are key mediators in inflammatory processes. This mechanism involves interaction with specific enzymes and receptors that play roles in pain and inflammation pathways.

Antitumor Activity

In vitro studies have explored the antitumor potential of this compound. Preliminary investigations have shown that it can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7). For example, compounds similar to this compound demonstrated significant inhibition rates against these cell lines, indicating a potential role as an anticancer agent .

The mechanism by which this compound exerts its biological effects primarily involves:

- Interaction with Enzymes : The compound interacts with enzymes involved in the inflammatory response, potentially leading to reduced synthesis of pro-inflammatory mediators.

- Cell Cycle Modulation : Studies have indicated that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins like Bax and Bcl-2 .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of derivatives showed that certain modifications to the N-phenylacetamide structure enhanced their effectiveness against drug-resistant strains of M. tuberculosis. This highlights the importance of structural optimization in developing new therapeutic agents .

- Anti-inflammatory Research : Investigations into the anti-inflammatory mechanisms revealed that treatment with this compound led to a significant decrease in inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

- Antitumor Studies : A comparative analysis of various compounds indicated that those containing the N-phenylacetamide scaffold exhibited superior cytotoxicity against several cancer cell lines compared to standard treatments like Sunitinib .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Waste disposal : Segregate organic waste and use licensed disposal services to mitigate environmental risks .

- Emergency measures : Immediate ethanol/water rinsing for spills on skin; consult MSDS for compound-specific first aid .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, monoclinic systems (space group Cc) with parameters a = 5.06 Å, b = 18.36 Å, c = 9.12 Å, and α = 102.13° provide precise molecular geometry . Challenges include:

- Twinned crystals : Use SHELXE for phase correction .

- High-resolution data : SHELXL optimizes thermal parameters and hydrogen bonding networks .

Which analytical techniques are optimal for characterizing this compound?

Basic Research Question

- NMR spectroscopy : H and C NMR confirm methoxy (-OCH) and acetamide (-NHCO-) groups. For example, methoxy protons resonate at ~δ 3.8 ppm, while amide protons appear at δ 7.5–8.5 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass spectrometry : ESI-MS provides molecular ion peaks ([M+H]) for validation .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

- Molecular docking : Tools like AutoDock Vina simulate binding affinities to target proteins (e.g., enzymes or receptors). For analogs, docking scores correlate with experimental IC values .

- DFT calculations : Gaussian software optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

How should researchers address contradictory data in solubility or stability studies of this compound?

Advanced Research Question

- Solubility discrepancies : Test in multiple solvents (e.g., DMSO, ethanol, water) under controlled pH and temperature. For instance, solubility in ethanol may vary with recrystallization conditions .

- Stability analysis : Accelerated degradation studies (40°C/75% RH) identify hydrolytic or oxidative pathways. HPLC monitoring detects decomposition products .

- Reproducibility : Standardize synthetic protocols (e.g., reflux time, drying methods) to minimize batch-to-batch variability .

What strategies optimize the regioselectivity of methoxy and acetamide groups in derivatives?

Advanced Research Question

- Directed ortho-metallation : Use methoxy as a directing group for lithiation, followed by electrophilic quenching to install acetamide .

- Protecting groups : Temporarily protect the amine with Boc to prevent undesired side reactions during methoxy introduction .

- Catalysis : Pd-catalyzed C-H activation enables selective functionalization of aromatic rings .

How do steric and electronic effects influence the reactivity of this compound in further derivatization?

Advanced Research Question

- Steric hindrance : The methoxy group at the ortho position reduces accessibility for electrophilic substitution, favoring para functionalization .

- Electronic effects : Electron-donating methoxy groups activate the ring for nucleophilic attack but deactivate it toward electrophiles. Computational NBO analysis quantifies charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.